molecular formula C9H11N3 B1419911 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine CAS No. 801217-14-1

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1419911
CAS No.: 801217-14-1
M. Wt: 161.2 g/mol
InChI Key: SVXONZREKJLJLA-UHFFFAOYSA-N
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Description

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class.

Biochemical Analysis

Biochemical Properties

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interacting with specific bacterial enzymes . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling cascades . Additionally, it can inhibit the growth of bacterial cells by interfering with their metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as DNA and proteins, leading to enzyme inhibition or activation. This compound can also cause changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the disruption of normal cellular functions and can lead to cell death in pathogenic organisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of bacterial growth and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of various metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound in vivo.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it has been shown to accumulate in the nucleus, where it can interact with DNA and other nuclear proteins .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization in the nucleus, for example, allows it to directly interact with genetic material and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2,7-dimethylimidazo[1,2-a]pyridine with appropriate amines under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction . The reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of infectious diseases such as tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-12-8(5-6)11-7(2)9(12)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXONZREKJLJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

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